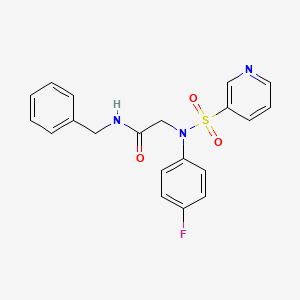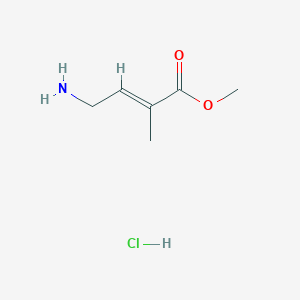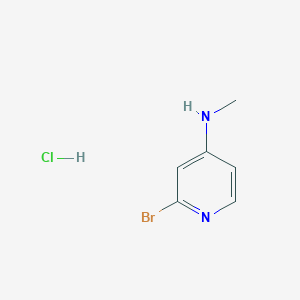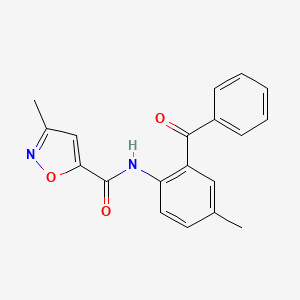
N-(2-benzoyl-4-methylphenyl)-3-methylisoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-4-methylphenyl)-3-methylisoxazole-5-carboxamide, also known as BMK-1, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in the field of medicine. BMK-1 is a synthetic compound that belongs to the class of isoxazole derivatives. It has been found to possess a wide range of biological activities, making it a promising candidate for drug development.
科学的研究の応用
Synthetic Utility and Heterocyclic Chemistry
N-(2-benzoyl-4-methylphenyl)-3-methylisoxazole-5-carboxamide represents a class of compounds with significant implications in the field of synthetic and medicinal chemistry. Its structure is indicative of a compound that could play a pivotal role in the synthesis of various biologically active molecules. For example, compounds like 5,5′-Methylene-bis(benzotriazole) are essential intermediates in the preparation of metal passivators and light-sensitive materials. The development of environmentally benign and practical synthesis methods for such intermediates underscores the importance of innovative approaches in green chemistry (Gu et al., 2009).
DNA Binding and Fluorescent Staining
The synthetic dye Hoechst 33258 and its analogs, which share structural features with N-(2-benzoyl-4-methylphenyl)-3-methylisoxazole-5-carboxamide, demonstrate strong binding to the minor groove of double-stranded B-DNA. This property is utilized in fluorescent DNA staining, crucial for cellular biology research, including chromosome and nuclear staining. The exploration of such compounds for radioprotective and topoisomerase inhibitory activities further exemplifies their potential in drug design and the study of DNA interaction mechanisms (Issar & Kakkar, 2013).
Antiepileptic Drug Development
Zonisamide, a 1,2 benzisoxazole derivative, showcases the therapeutic potential of N-(2-benzoyl-4-methylphenyl)-3-methylisoxazole-5-carboxamide-related structures in epilepsy treatment. Its efficacy in managing partial seizures and various generalized seizure types highlights the significance of such compounds in developing antiepileptic medications. The detailed exploration of zonisamide's pharmacodynamics and pharmacokinetics provides valuable insights into the optimization of similar compounds for clinical use (Peters & Sorkin, 1993).
Supramolecular Chemistry and Nanotechnology
Benzene-1,3,5-tricarboxamides (BTAs), with structural motifs related to N-(2-benzoyl-4-methylphenyl)-3-methylisoxazole-5-carboxamide, are critical in supramolecular chemistry. Their ability to self-assemble into one-dimensional nanometer-sized structures due to H-bonding facilitates applications in nanotechnology, polymer processing, and biomedical fields. This versatility and the emergence of commercial applications for BTAs underline the transformative potential of such compounds in advanced materials science (Cantekin, de Greef, & Palmans, 2012).
特性
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-3-methyl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-12-8-9-16(20-19(23)17-11-13(2)21-24-17)15(10-12)18(22)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKFQLUNUKABMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=NO2)C)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

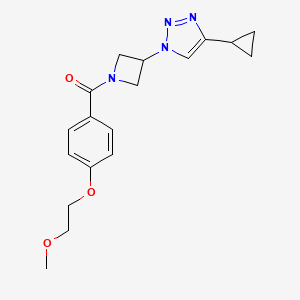
![5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride](/img/structure/B2762100.png)
![N-(3-Phenylpropyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2762101.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2762102.png)

![(Z)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2762104.png)
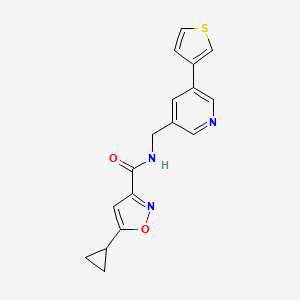
![7-Bromoimidazo[1,2-a]pyridin-2-yl trifluoromethanesulfonate](/img/structure/B2762108.png)


